molecular formula C6H8N2OS B15072233 2-Methyl-5-(methylthio)pyrimidin-4-ol CAS No. 66699-20-5

2-Methyl-5-(methylthio)pyrimidin-4-ol

Cat. No.: B15072233
CAS No.: 66699-20-5
M. Wt: 156.21 g/mol
InChI Key: UBLLXSPLKOQPRW-UHFFFAOYSA-N
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Description

2-Methyl-5-(methylthio)pyrimidin-4-ol is a heterocyclic compound with the molecular formula C6H8N2OS It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(methylthio)pyrimidin-4-ol typically involves the reaction of 2-methylthiouracil with dimethyl carbonate. This reaction proceeds under basic conditions, often using sodium hydride or potassium carbonate as the base. The reaction is carried out at elevated temperatures, typically around 100-150°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(methylthio)pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

2-Methyl-5-(methylthio)pyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(methylthio)pyrimidin-4-ol is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in cellular processes. The compound’s effects may be mediated through its ability to modulate the activity of these targets, leading to changes in cellular function and signaling .

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiouracil: A closely related compound with similar chemical properties.

    4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol: Another derivative of pyrimidine with a chloro substituent.

    Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with similar structural features

Uniqueness

2-Methyl-5-(methylthio)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylthio group and hydroxyl group at positions 5 and 4, respectively, make it a versatile intermediate for further chemical modifications and applications in various fields .

Properties

CAS No.

66699-20-5

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

2-methyl-5-methylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C6H8N2OS/c1-4-7-3-5(10-2)6(9)8-4/h3H,1-2H3,(H,7,8,9)

InChI Key

UBLLXSPLKOQPRW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=O)N1)SC

Origin of Product

United States

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